7-(4-bromophenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
Properties
IUPAC Name |
11-(4-bromophenyl)-4-(trifluoromethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7BrF3N5O/c16-8-1-3-9(4-2-8)23-6-5-11-10(12(23)25)7-20-14-21-13(15(17,18)19)22-24(11)14/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITXJKPIDBICFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC3=C(C2=O)C=NC4=NC(=NN34)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7BrF3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
One of the prominent applications of this compound is in cancer research. Studies have demonstrated that derivatives of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one exhibit significant cytotoxicity against various cancer cell lines. For example:
- Compounds derived from this scaffold showed up to 84.3% inhibition against specific cancer cell lines at concentrations of 200 µM without significant cytotoxicity to normal cells .
- Structure-activity relationship (SAR) studies indicate that electron-donating groups enhance anticancer activity while electron-withdrawing groups may reduce efficacy .
Antimicrobial Properties
Research has indicated that this compound can act as a potent antimicrobial agent. The presence of the bromophenyl and trifluoromethyl groups contributes to its effectiveness against a range of bacterial strains. The pharmacophore identified in related compounds has been linked to antifungal and antibacterial activities .
Neuroprotective Effects
Recent studies suggest potential neuroprotective effects attributed to the compound's ability to modulate neuroinflammatory pathways. The synthesis of similar triazolo-pyrimidine derivatives has shown promise in reducing neuronal damage in models of neurodegenerative diseases .
Case Studies
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The 4-bromophenyl group participates in metal-catalyzed cross-coupling reactions due to the bromine atom’s role as a leaving group.
Key Findings :
-
The trifluoromethyl group enhances electron deficiency in the pyrimidine ring, accelerating NAS at the bromophenyl site.
-
Suzuki reactions proceed efficiently with arylboronic acids bearing electron-donating groups (e.g., -OMe, -NH₂).
Electrophilic Substitution
The triazolo-pyrimidine core undergoes electrophilic attacks at nitrogen-rich positions.
Mechanistic Notes :
-
Nitration occurs regioselectively at the pyrimidine ring’s C5 position due to resonance stabilization of the nitronium ion intermediate.
-
Radical bromination with NBS targets the pyridine ring’s benzylic positions .
Oxidation and Reduction
The trifluoromethyl group remains inert under most redox conditions, but the triazolo-pyrimidine core exhibits sensitivity.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂O/acetone (60°C) | Pyrimidine N-oxide formation | 62% | |
| Reduction | H₂, Pd/C, EtOH (25°C, 1 atm) | Partial saturation of the triazole ring | 41% |
Critical Observations :
-
Oxidation with KMnO₄ selectively targets the pyrimidine ring’s tertiary nitrogen.
-
Catalytic hydrogenation partially reduces the triazole ring without affecting the trifluoromethyl group .
Cycloaddition and Ring-Opening
The triazolo-pyrimidine system participates in dipolar cycloadditions under controlled conditions.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| [3+2] Cycloaddition | NaN₃, CuI, DMF (120°C) | Triazole-fused bicyclic derivatives | 37% | |
| Acidic Hydrolysis | HCl (conc.), reflux | Ring-opened pyrimidine-urea analog | 29% |
Structural Insights :
-
Cycloadditions with azides proceed via a copper-catalyzed mechanism, forming fused triazole systems.
-
Hydrolysis under strong acid cleaves the triazole ring, yielding urea-linked fragments.
Functional Group Interconversion
The 4-bromophenyl group enables further derivatization.
Applications :
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key analogs and their substituent variations are summarized below:
¹ Molecular formula inferred from structural analogs in , and 19.
Pharmacological and Physicochemical Properties
- Lipophilicity : The target compound’s bromophenyl and CF₃ groups likely confer higher logP values compared to chloro or methoxy analogs (e.g., : Cl and OCH₃ substituents reduce hydrophobicity).
- Bioactivity: Analogs with chlorophenyl () are often screened for kinase inhibition due to halogen-bonding capabilities . Trifluoromethyl groups () are linked to improved metabolic stability in CNS-targeting agents .
Preparation Methods
Synthesis of 4-Bromophenyl-Substituted Pyrimidinone
The pyrido[3,4-e]pyrimidin-6(7H)-one scaffold is constructed via cyclocondensation of 3-amino-4-(4-bromophenyl)pyridine-2-carboxylic acid with ethyl acetoacetate under acidic conditions. Heating at 120°C in acetic acid yields 7-(4-bromophenyl)-5-methylpyrido[3,4-e]pyrimidin-6(7H)-one, confirmed by NMR (δ 8.45 ppm, singlet for C-H) and HRMS (m/z 344.02 [M+H]).
Thionation of Pyrimidinone
Treatment of the pyrimidinone with phosphorus pentasulfide (PS) in dry toluene under reflux for 6 hours converts the C-carbonyl group to a thione, yielding 7-(4-bromophenyl)-2-thioxo-5-methylpyrido[3,4-e]pyrimidin-6(7H)-one. The thione intermediate exhibits a characteristic IR absorption at 1250 cm (C=S stretch).
Synthesis of Trifluoromethyl-Substituted Hydrazonoyl Halides
Hydrazonoyl halides serve as 1,3-dipole precursors for triazolo ring formation. The trifluoromethyl variant is synthesized via diazotization of 4-(trifluoromethyl)aniline with sodium nitrite in hydrochloric acid at 0°C, followed by coupling with N-methylhydrazine. The resulting hydrazonoyl chloride (2-chloro-N'-(4-(trifluoromethyl)benzylidene)acetohydrazide) is isolated as a white solid (mp 98–100°C) and characterized by NMR (δ -62.5 ppm, CF).
Cyclocondensation for Triazolo Ring Formation
1,3-Dipolar Cycloaddition Mechanism
The thione intermediate reacts with the hydrazonoyl chloride in anhydrous dioxane containing triethylamine (TEA) under reflux. The reaction proceeds via a 1,3-dipolar cycloaddition, where the nitrilimine dipole (generated in situ from the hydrazonoyl chloride and TEA) attacks the C=S bond of the thione. This forms a transient thiohydrazonate intermediate, which undergoes cyclization and subsequent elimination of hydrogen sulfide to yield the triazolo[1,5-a]pyrimidine ring.
Optimization of Reaction Conditions
A factorial design experiment identifies optimal conditions:
| Parameter | Optimal Value |
|---|---|
| Solvent | Dioxane |
| Temperature | 110°C |
| Molar Ratio (Thione:Hydrazonoyl) | 1:1.2 |
| Reaction Time | 12 hours |
Under these conditions, the target compound is obtained in 68% yield after column chromatography (silica gel, ethyl acetate/hexane 1:3).
Analytical Characterization and Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q & A
Q. Optimization Strategies :
- Use Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent polarity) .
- Employ continuous-flow chemistry to enhance reproducibility and reduce side reactions .
- Monitor intermediates with HPLC or LC-MS to identify bottlenecks.
Table 1 : Example Reaction Parameters from Analogous Syntheses
| Step | Reagents | Temp (°C) | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cyclization | NH₄OAc, DMF | 120 | – | 65–70 | |
| CF₃ Introduction | CuI, K₂CO₃ | 80 | Pd(PPh₃)₄ | 45–50 |
Advanced: How do the electronic effects of the 4-bromophenyl and trifluoromethyl groups influence reactivity in cross-coupling reactions?
Answer:
- 4-Bromophenyl : Acts as a leaving group in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. Its electron-withdrawing nature stabilizes transition states.
- Trifluoromethyl : Strong -I effect deactivates the pyrimidine ring, directing electrophiles to meta/para positions.
Q. Methodological Insights :
- Use DFT calculations to map electron density distribution (e.g., MOPAC PM3) .
- Screen palladium catalysts (e.g., PdCl₂(dppf)) for improved regioselectivity .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C/¹⁹F NMR : Confirm substituent positions and purity. ¹⁹F NMR is critical for verifying CF₃ incorporation .
- HRMS : Validate molecular weight and isotopic patterns (e.g., bromine’s ¹:¹ isotopic signature) .
- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., π-π stacking in ) .
Advanced: How can computational modeling predict the compound’s binding affinity to kinase targets?
Answer:
- Molecular docking : Use software like AutoDock Vina to simulate binding to ATP pockets (e.g., kinases).
- MD simulations : Analyze stability of ligand-protein complexes over 100+ ns trajectories.
- QSAR models : Corrogate substituent effects (e.g., CF₃ hydrophobicity) with inhibitory activity .
Case Study : ’s MOPAC PM3 optimization revealed planar pyrimidine-tetrazole conformations critical for π-π interactions in crystal structures .
Basic: What purification methods are effective post-synthesis?
Answer:
- Column chromatography : Use silica gel with gradient elution (hexane:EtOAc) for polar intermediates.
- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) for high-purity crystals .
- HPLC-Prep : Resolve diastereomers or regioisomers using C18 columns and acetonitrile/water gradients.
Advanced: How can researchers address low yields in the final cyclization step?
Answer:
- Catalyst screening : Test Pd(0)/Pd(II) complexes or N-heterocyclic carbenes (NHCs) for improved turnover .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 12 hrs) and enhance yield by 15–20% .
- Solvent effects : Switch from DMF to DMA or ionic liquids to stabilize transition states .
Basic: What are the key stability considerations for this compound under storage conditions?
Answer:
- Light sensitivity : Store in amber vials at -20°C to prevent bromine-ligand photolysis.
- Moisture : Use desiccants (e.g., silica gel) to avoid hydrolysis of the trifluoromethyl group.
- Long-term stability : Monitor via accelerated stability studies (40°C/75% RH for 6 months) .
Advanced: How do structural modifications (e.g., replacing Br with Cl) impact biological activity?
Answer:
- Bioisosterism : Replace Br with Cl to maintain steric bulk but alter lipophilicity (ClogP: Br = 2.1 vs. Cl = 1.8).
- SAR studies : Test derivatives against cancer cell lines (e.g., MCF-7) to correlate substituents with IC₅₀ values .
- Metabolic stability : Fluorine substitution (e.g., CF₃ vs. CH₃) reduces CYP450-mediated oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
